molecular formula C7H6BrFN2O2 B8696584 Methyl 6-amino-5-bromo-3-fluoropicolinate CAS No. 577691-78-2

Methyl 6-amino-5-bromo-3-fluoropicolinate

Cat. No.: B8696584
CAS No.: 577691-78-2
M. Wt: 249.04 g/mol
InChI Key: MWDGAYWJPDATHJ-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-bromo-3-fluoropicolinate is a useful research compound. Its molecular formula is C7H6BrFN2O2 and its molecular weight is 249.04 g/mol. The purity is usually 95%.
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Properties

CAS No.

577691-78-2

Molecular Formula

C7H6BrFN2O2

Molecular Weight

249.04 g/mol

IUPAC Name

methyl 6-amino-5-bromo-3-fluoropyridine-2-carboxylate

InChI

InChI=1S/C7H6BrFN2O2/c1-13-7(12)5-4(9)2-3(8)6(10)11-5/h2H,1H3,(H2,10,11)

InChI Key

MWDGAYWJPDATHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1F)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 6-amino-5-bromopyridine-2-carboxylate (19.8 g) (T. R. Kelly and F. Lang, J. Org. Chem. 61, 1996, 4623-4633) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (34.3 g) in acetonitrile (340 mL) under argon was heated to 40° C. for 1 hour, 60° C. for 1 hour and then 80° C. overnight. After partitioning between EtOAc and water (500 mL each) the aqueous fraction was re-extracted with EtOAc (300 mL) and the combined organic solution dried with MgSO4 and evaporated. Chromatography (20% then 30% EtOAc in hexane) separated various byproducts from the required ester (2.09 g); MS (+ve ion electrospray) m/z 249 and 251 (MH+, 100%)
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-amino-5-bromo-pyridine-2-carboxylic acid methyl ester (19.8 g) (T. R. Kelly and F. Lang, J. Org. Chem. 61, 1996, 4623-4633) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™), (34.3 g) in acetonitrile (340 ml) under argon was heated to 40° C. for 1 hour, 60° C. for 1 hour and then 80° C. overnight. After partitioning between EtOAc and water (500 ml each) the aqueous fraction was re-extracted with EtOAc (300 ml) and the combined organic solution dried with MgSO4 and evaporated. Chromatography (20% then 30% EtOAc in hexane) afforded the product (2.09 g).
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step Two

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